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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for

photopolymerization reactions initiated by thioxanthone-based photoinitiators. Thioxanthone

and its derivatives are versatile photoinitiators, particularly for polymerizations initiated by UV-A

and visible light, with applications in coatings, adhesives, 3D printing, and the fabrication of

drug delivery systems.

Introduction to Thioxanthone-Based Photoinitiators
Thioxanthone (TX) and its derivatives are widely used as photoinitiators due to their favorable

absorption characteristics in the near-UV and visible light regions.[1] They primarily function as

Type II photoinitiators, requiring a co-initiator, typically a tertiary amine, to generate the initiating

free radicals through a hydrogen abstraction mechanism.[2][3] However, some derivatives have

been designed to act as one-component Type II initiators, containing both the chromophore

and the hydrogen donor in the same molecule.[2][4][5]

The initiation process begins with the absorption of light by the thioxanthone molecule, which

promotes it to an excited singlet state. This is followed by efficient intersystem crossing to a

more stable triplet state.[2] The excited triplet state of the thioxanthone then interacts with a
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hydrogen donor (co-initiator), such as an amine, to generate an amine radical, which in turn

initiates the polymerization of monomers like acrylates.

Quantitative Data Summary
The efficiency of photopolymerization using thioxanthone-based initiators is influenced by

factors such as the specific initiator and co-initiator used, their concentrations, the monomer

formulation, light intensity, and irradiation time. The following tables summarize quantitative

data from various studies.

Table 1: Photoinitiation Efficiency of Thioxanthone Derivatives in Acrylate Polymerization
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Photoinitiat
or System

Monomer
Light
Source

Irradiation
Time (min)

Final
Monomer
Conversion
(%)

Reference

2-

Allyl(methyl)a

mino-9H-

thioxanthen-

9-one (PI-1)

1,6-

hexanedioldia

crylate

(HDDA)

Xenon Lamp

(28 mW/cm²)
30 52 [6]

PI-1 / N,N-

dimethylanilin

e (DMA)

HDDA
Xenon Lamp

(28 mW/cm²)
30 92 [6]

2-

Benzyl(methy

l)amino-9H-

thioxanthen-

9-one (PI-2)

Trimethylolpr

opane

triacrylate

(TMPTA)

Xenon Lamp 10 32 [6]

PI-2 / N-

methyldietha

nolamine

(MDEA)

TMPTA Xenon Lamp 10 62 [6]

2,4-Diethyl-7-

[4-(N-

phenylanilino)

phenyl]thioxa

nthen-9-one

(T1) /

Iodonium salt

TMPTA
LED (405

nm)
- ~60 [5]

7-Carbazol-9-

yl-2,4-diethyl-

thioxanthen-

9-one (T4)

TMPTA
LED (405

nm)
- ~50 [5]
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Table 2: Cationic Photopolymerization of an Epoxy Monomer

Photoinitiator
System

Monomer Light Source
Final Epoxy
Conversion
(%)

Reference

2,4-Diethyl-7-[4-

(N-

phenylanilino)ph

enyl]thioxanthen-

9-one (T1) / TAS

UVACURE®150

0
LED (405 nm) 59 [5]

2,4-Diethyl-7-(9-

phenylcarbazol-

3-yl)thioxanthen-

9-one (T3) / TAS

UVACURE®150

0
LED (405 nm) 53 [5]

Note: "TAS" refers to a triarylsulfonium salt, a common co-initiator for cationic polymerization.

Experimental Protocols
General Protocol for Free-Radical Photopolymerization
of Acrylate Monomers
This protocol describes a general procedure for the photopolymerization of an acrylate

monomer mixture using a thioxanthone-based photoinitiator system, monitored by Fourier

Transform Infrared (FTIR) spectroscopy in real-time.

Materials:

Thioxanthone derivative (e.g., 2-isopropylthioxanthone, ITX)

Co-initiator (e.g., N-methyldiethanolamine, MDEA)

Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

Solvent (if necessary, e.g., acetone, for dissolving initiator)
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FTIR spectrometer equipped with a horizontal transmission or ATR accessory

UV/Visible light source (e.g., LED with λmax = 405 nm)[5]

Nitrogen purge (optional, to reduce oxygen inhibition)

Micropipettes

Glass slides and coverslips (for thin-film polymerization)

Procedure:

Preparation of the Photopolymerizable Formulation:

Prepare a stock solution of the thioxanthone initiator and the co-initiator in the acrylate

monomer. A typical concentration range for the initiator is 0.1-2.0 wt% and for the co-

initiator is 1.0-5.0 wt%.

Ensure complete dissolution of the initiator system in the monomer. Gentle heating or

vortexing may be applied if necessary.

Prepare the formulation in an amber vial to protect it from ambient light.

Sample Preparation for FTIR Analysis:

Place a small drop of the photopolymerizable formulation onto the crystal of the ATR-FTIR

accessory or between two transparent substrates (e.g., BaF2 plates) for transmission

measurements.

If using substrates, ensure a consistent and thin film thickness (e.g., 25 µm).[7]

FTIR Measurement Setup:

Position the light source at a fixed distance and angle to the sample to ensure consistent

irradiation.

If oxygen inhibition is a concern, purge the sample chamber with nitrogen for a few

minutes before and during the experiment.
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Initiation of Photopolymerization and Real-Time Monitoring:

Record a baseline FTIR spectrum of the uncured sample.

Turn on the light source to initiate polymerization.

Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 seconds) for a

predetermined duration or until the reaction reaches a plateau.

The disappearance of the acrylate double bond peak (typically around 1635 cm⁻¹) is

monitored to follow the polymerization kinetics.

Data Analysis:

Calculate the monomer conversion at each time point by measuring the decrease in the

area of the characteristic acrylate peak relative to an internal standard peak that does not

change during the reaction (e.g., a carbonyl peak).

Protocol for Determining Cure Depth
This protocol outlines a method to determine the depth of cure for a photopolymer formulation,

which is a critical parameter for applications like 3D printing and coatings.

Materials:

Photopolymerizable formulation (as prepared in 3.1)

A series of cylindrical wells or molds of known depth[8]

A flat, transparent substrate (e.g., glass slide)

UV/Visible light source with controlled intensity

Calipers or a profilometer for measuring cured thickness

Spatula or scraper

Procedure:
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Sample Preparation:

Fill the cylindrical wells with the photopolymer formulation.

Place the transparent substrate on top, ensuring it is in contact with the liquid formulation.

[8]

Photocuring:

Expose the samples to the light source for a fixed period. The exposure time and light

intensity should be precisely controlled.

Measurement of Cure Depth:

After irradiation, carefully remove the substrate. The cured polymer layer should adhere to

it.[8]

Gently wash the cured polymer with a suitable solvent (e.g., isopropanol) to remove any

uncured resin.

Allow the solvent to evaporate completely.

Measure the thickness of the cured polymer layer using calipers or a profilometer. This

thickness represents the cure depth for the given exposure conditions.

Data Analysis:

Plot the cure depth as a function of exposure energy (intensity x time) or initiator

concentration to characterize the formulation's curing behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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